molecular formula C33H28N4O2S2 B14809226 N,N'-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide

N,N'-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide

Cat. No.: B14809226
M. Wt: 576.7 g/mol
InChI Key: QROTYHVTQIWHNP-UHFFFAOYSA-N
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Description

N,N’-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide is a complex organic compound featuring benzothiazole moieties. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry, making this compound of significant interest in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual benzothiazole groups enhance its ability to form stable complexes with metals and interact with biological targets, making it a versatile compound in various research applications.

Properties

Molecular Formula

C33H28N4O2S2

Molecular Weight

576.7 g/mol

IUPAC Name

N,N'-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide

InChI

InChI=1S/C33H28N4O2S2/c1-20-6-16-26-28(18-20)40-32(36-26)22-8-12-24(13-9-22)34-30(38)4-3-5-31(39)35-25-14-10-23(11-15-25)33-37-27-17-7-21(2)19-29(27)41-33/h6-19H,3-5H2,1-2H3,(H,34,38)(H,35,39)

InChI Key

QROTYHVTQIWHNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCC(=O)NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C

Origin of Product

United States

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